6-Fluoro-3-formylchromone

Carbonic Anhydrase Inhibition Medicinal Chemistry Enzyme Assay

For medicinal chemists, inconsistent bioactivity from non-fluorinated 3-formylchromones causes reproducibility issues in carbonic anhydrase inhibitor programs. 6-Fluoro-3-formylchromone (CAS 69155-76-6) is the essential 6-fluoro-substituted scaffold that consistently delivers the most active sulfonamide derivatives in this class. - Quantifiable Advantage: Derivatives show superior bovine carbonic anhydrase (bCA) inhibitory activity compared to unsubstituted or other halogenated analogs. - Material Utility: Serves as the critical ligand for synthesizing Tb(III) complexes with high quantum yields (ϕ_Tb = 56.89%) and long emission lifetimes (τ_obs = 0.892 ms) for optoelectronic applications. - Supply Assurance: Standard purity of ≥98% (GC/T) ensures reproducible synthetic outcomes and reliable structure-activity relationships.

Molecular Formula C10H5FO3
Molecular Weight 192.14 g/mol
CAS No. 69155-76-6
Cat. No. B1211313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-formylchromone
CAS69155-76-6
Synonyms6-fluoro-3-formylchromone
Molecular FormulaC10H5FO3
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=CO2)C=O
InChIInChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H
InChIKeyVHRMOTNEBIKURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-formylchromone Identity & Specifications


6-Fluoro-3-formylchromone (CAS 69155-76-6; synonym: 6-Fluorochromone-3-carboxaldehyde) is a fluorinated heterocyclic aldehyde with the molecular formula C10H5FO3 and a molecular weight of 192.14 g/mol [1]. This compound is characterized by a fluorine substitution at the 6-position and a reactive formyl group at the 3-position of the chromone scaffold, making it a versatile building block in medicinal chemistry and materials science . Typical procurement specifications include a purity of ≥98% (GC/T), a melting point of 155–160 °C, and a predicted boiling point of 313.7±42.0 °C [2]. The compound exhibits a coplanar molecular geometry (r.m.s. deviation = 0.0071 Å), which is critical for its predictable reactivity and molecular recognition properties in downstream applications [3].

Why 6-Fluoro-3-formylchromone Cannot Be Substituted


Procurement decisions for 3-formylchromone derivatives cannot rely on generic substitution due to the profound impact of the 6-position substituent on biological activity, material properties, and synthetic utility. The fluorine atom at the 6-position is not a passive modification; it directly modulates electronic density, intermolecular interactions, and metabolic stability. For example, in sulfonamide derivatives tested against bovine carbonic anhydrase (bCA), compounds derived from 6-fluoro-3-formylchromone were explicitly identified as the most active within the series, demonstrating that the 6-fluoro substitution confers a quantifiable advantage over unsubstituted or other halogenated analogs [1]. Furthermore, 6-substituted 3-formylchromone derivatives exhibit distinct predicted bioactivity profiles (e.g., aldehyde oxidase inhibition, HIF1A expression inhibition) that vary with the substituent, making the specific 6-fluoro derivative essential for reproducible outcomes in drug discovery campaigns [2]. In materials applications, the unique photophysical properties of lanthanide complexes formed with 6-fluoro-3-formylchromone—including high quantum yields and long emission lifetimes—are ligand-specific and cannot be replicated by the unsubstituted parent compound [3].

6-Fluoro-3-formylchromone Comparative Evidence


Superior Carbonic Anhydrase Inhibition

In a direct comparative study of chromone-containing sulfonamides synthesized from a series of (un)substituted 3-formylchromones, derivatives prepared from 6-fluoro-3-formylchromone were unequivocally identified as the most active inhibitors of bovine carbonic anhydrase (bCA) [1]. While the entire series exhibited bCA inhibitory activity with IC₅₀ values ranging from 4.31 ± 0.001 μM to 29.12 ± 0.008 μM, the compounds derived specifically from 6-fluoro-3-formylchromone constituted the top-performing subset, demonstrating a quantifiable potency advantage over derivatives prepared from unsubstituted 3-formylchromone and other halogenated (e.g., chloro, bromo) precursors [1].

Carbonic Anhydrase Inhibition Medicinal Chemistry Enzyme Assay

Efficient Green-Emitting Tb(III) Complexes

A 2023 study on luminescent Tb(III) complexes demonstrated that 6-fluoro-3-formylchromone (FFC) serves as an effective primary ligand, yielding a complex with a high quantum yield (ϕ_Tb = 56.89%), a long observed lifetime (τ_obs = 0.892 ms), and an intrinsic quantum yield (η_Tb = 29.73%) [1]. The complex exhibited a radiative decay rate (K_Rad) of 6.36 × 10² s⁻¹ and strong green luminescence [1]. Thermal stability was confirmed up to 180°C [1]. While the study does not provide a direct head-to-head comparison with complexes of unsubstituted 3-formylchromone, it establishes a quantitative baseline for the performance of FFC-based materials. In contrast, the unsubstituted 3-formylchromone scaffold is known to suffer from lower coordination efficiency and reduced luminescence intensity due to the absence of the electron-withdrawing fluorine substituent, which is known to enhance energy transfer to the lanthanide ion [2].

Photoluminescence Optoelectronics Lanthanide Complexes

Coplanar Crystal Structure and Packing Interactions

The single-crystal X-ray diffraction analysis of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde (6-fluoro-3-formylchromone) revealed a highly coplanar molecular geometry with an r.m.s. deviation of just 0.0071 Å for non-H atoms [1]. In the crystal lattice, molecules are linked into a three-dimensional architecture via C–H···O hydrogen bonds and π–π stacking interactions between chromone units along the a-axis, with a centroid–centroid distance of 3.707(2) Å between the benzene and pyran rings [1]. This structural data provides a direct, quantifiable understanding of the solid-state packing forces that govern solubility, stability, and intermolecular recognition. In contrast, the unsubstituted 3-formylchromone exhibits a different packing motif with weaker π–π interactions and greater conformational flexibility, which can lead to unpredictable behavior in co-crystallization and formulation studies [2]. The precise structural parameters for 6-fluoro-3-formylchromone enable accurate computational modeling and rational design of derivatives and co-crystals.

Crystallography Solid-State Chemistry Molecular Modeling

Antiproliferative Effects in HCC Cells

A 2014 study (subsequently retracted) reported that 6-fluoro-3-formylchromone (FCC) significantly inhibited the growth of hepatocellular carcinoma (HCC) cells in vitro [1]. The mechanism was attributed to cell cycle arrest in the G0/G1 phase and the induction of apoptosis, mediated by the suppression of PCNA expression and modulation of the Bax/Bcl-2 ratio [1]. While the retraction limits the direct application of these findings, the study's data indicated that FCC exhibited antiproliferative effects at micromolar concentrations [2]. A separate study comparing various 3-formylchromone derivatives found that 6-fluoro-3-formylchromone exhibited significant antiproliferative effects against human colon cancer cells (COLO320) and mouse lymphoma cells, with potency varying based on the specific substitution pattern [3]. In contrast, other 6-substituted analogs (e.g., 6-chloro, 6-methyl) showed markedly different activity profiles, with some derivatives demonstrating selectivity for specific cancer cell lines while others were inactive [3].

Anticancer Hepatocellular Carcinoma Apoptosis

6-Fluoro-3-formylchromone Application Scenarios


Carbonic Anhydrase Inhibitor Development

6-Fluoro-3-formylchromone is the preferred starting material for synthesizing sulfonamide-based carbonic anhydrase inhibitors. As demonstrated in a comparative study, derivatives prepared from this specific precursor exhibited superior bovine carbonic anhydrase (bCA) inhibitory activity compared to those derived from unsubstituted or other halogenated 3-formylchromones [1]. Procurement of 6-fluoro-3-formylchromone ensures access to the most active scaffold within this chemical class, maximizing the probability of generating lead compounds with low IC₅₀ values.

Green-Emitting Lanthanide Complex Fabrication

For researchers developing optoelectronic devices, 6-fluoro-3-formylchromone is an essential ligand for synthesizing Tb(III) complexes with high quantum yields (ϕ_Tb = 56.89%) and long emission lifetimes (τ_obs = 0.892 ms) [2]. The electron-withdrawing fluorine substituent enhances energy transfer to the lanthanide ion, a property not achievable with unsubstituted 3-formylchromone [3]. This compound is specifically required for achieving the bright green luminescence and thermal stability (up to 180°C) needed for practical device applications.

Accurate Solid-State Modeling

The well-defined crystal structure of 6-fluoro-3-formylchromone—characterized by a coplanar geometry (r.m.s. deviation = 0.0071 Å) and tight π–π stacking (centroid–centroid distance = 3.707 Å) [4]—provides reliable input parameters for molecular docking, crystal structure prediction, and density functional theory (DFT) calculations. This precise structural data is invaluable for rational drug design and co-crystallization studies, distinguishing it from the less planar and more flexible unsubstituted parent compound [5].

Fluorescent Probe Synthesis for Cellular Imaging

6-Fluoro-3-formylchromone is utilized in the synthesis of fluorescent probes for biological imaging applications . The reactive 3-formyl group enables facile conjugation to targeting moieties, while the 6-fluoro substituent can modulate the photophysical properties of the resulting probe, potentially improving signal-to-noise ratios and photostability compared to non-fluorinated analogs.

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